molecular formula C26H25NO6S B11601045 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B11601045
M. Wt: 479.5 g/mol
InChI Key: AVHLVDXQHCBUPB-MTTLQMSQSA-N
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Formula

The molecular formula of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is C26H27N2O6SC_{26}H_{27}N_{2}O_{6}S with a molecular weight of approximately 481.6 g/mol.

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : The compound's structure suggests potential antitumor properties, particularly in targeting breast cancer cells. Studies have shown that derivatives of thiophene compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Similar compounds have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses. In silico studies suggest that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate may exhibit selective inhibition of inflammatory pathways.

Material Science Applications

The unique structural features of this compound make it a candidate for use in materials science, particularly in the development of organic semiconductors and photovoltaic devices. The thiophene moiety is known for its electronic properties, which can be harnessed in creating efficient materials for electronic applications.

Interaction Studies

Understanding the interactions of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:

  • Molecular Docking Simulations : To predict binding affinities with target proteins involved in cancer and inflammation.
  • In Vitro Biological Assays : To evaluate the efficacy of the compound against specific cancer cell lines or inflammatory models.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that similar thiophene derivatives exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function, suggesting that ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate could follow a similar pathway .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, a related compound was shown to selectively inhibit 5-lipoxygenase with high binding affinity. This study utilized molecular docking techniques to identify key interactions between the compound and the enzyme's active site, highlighting the potential for ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate to serve as a lead compound for further development .

Q & A

Q. Basic: What synthetic strategies are effective for preparing this compound?

Answer:
The synthesis involves multi-step protocols, typically starting with the construction of the thiophene core. Key steps include:

  • Thiophene ring formation : Cyclization reactions using sulfur-containing precursors (e.g., dienes) under controlled temperature (80–120°C) and inert atmospheres to avoid oxidation .
  • Functionalization : Electrophilic aromatic substitution (EAS) to introduce the 4-ethoxyanilino group and the (3-methoxy-4-prop-2-ynoxyphenyl)methylidene moiety. Optimization of EAS conditions (e.g., using AlCl₃ or FeCl₃ as catalysts) is critical for regioselectivity .
  • Stereochemical control : The (5Z)-configuration is achieved via kinetic control during the condensation step, monitored by NMR to confirm geometric purity .

Q. Basic: What analytical techniques validate the compound’s structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and the Z-configuration of the methylidene group. Aromatic proton signals between δ 6.5–8.5 ppm and methoxy/ethoxy peaks at δ 3.5–4.5 ppm are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z ~510–520 for the parent ion) and fragments corresponding to the thiophene core and substituents .
  • X-ray crystallography : Resolves steric and electronic effects of the prop-2-ynoxy group and confirms the planar thiophene-4-one system .

Q. Advanced: How can researchers design experiments to probe its kinase inhibition potential?

Answer:

  • Target selection : Prioritize kinases with structural homology to those inhibited by analogous thiophene derivatives (e.g., protein kinase C or MAP kinases) .
  • Assay design :
    • In vitro kinase assays : Use fluorescence-based ADP-Glo™ assays with ATP concentrations adjusted to mimic physiological conditions (1–10 µM) .
    • Cellular validation : Test dose-dependent inhibition (0.1–50 µM) in cancer cell lines (e.g., MCF-7 or HeLa), monitoring IC₅₀ values and apoptosis markers (e.g., caspase-3 activation) .
  • Structural analogs : Compare activity with derivatives lacking the prop-2-ynoxy group to assess its role in binding affinity .

Q. Advanced: How to resolve contradictions in reported anti-inflammatory activity across studies?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize models (e.g., LPS-induced RAW 264.7 macrophages) and measure consistent endpoints (e.g., IL-6/TNF-α suppression) .
  • Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC pre-/post-assay .
  • Metabolic interference : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to rule out off-target effects .
  • SAR analysis : Systematically modify substituents (e.g., replace prop-2-ynoxy with ethoxy) to isolate structural contributors to activity .

Q. Advanced: What computational approaches predict reactivity for derivatization?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify nucleophilic/electrophilic sites. The methylidene group’s electron-deficient carbon is a hotspot for nucleophilic attack .
  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., using AutoDock Vina) to prioritize derivatives with enhanced hydrogen-bonding (e.g., prop-2-ynoxy → hydroxyl substitution) .
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity, guiding synthetic efforts toward lead optimization .

Q. Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Catalyst screening : Test Pd/Cu systems for Sonogashira coupling of the prop-2-ynoxy group, optimizing solvent (e.g., THF vs. DMF) and temperature (60–80°C) .
  • Purification strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the Z-isomer selectively .
  • Process monitoring : Use in-situ FTIR to track intermediate formation (e.g., carbonyl stretches at ~1700 cm⁻¹) and minimize side reactions .

Q. Advanced: What mechanistic studies elucidate its photophysical properties?

Answer:

  • UV-Vis spectroscopy : Analyze λₘₐₓ shifts in polar solvents (e.g., ethanol vs. DCM) to assess intramolecular charge transfer (ICT) between the thiophene-4-one and methoxy groups .
  • Fluorescence quenching : Titrate with iodide ions to determine excited-state lifetime changes, correlating with solvent polarity and substituent effects .
  • TD-DFT simulations : Model electronic transitions to assign spectral bands (e.g., π→π* vs. n→π*) and predict tunability for optoelectronic applications .

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-4-hydroxy-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]thiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-14-33-20-13-8-17(15-21(20)30-4)16-22-24(28)23(26(29)32-7-3)25(34-22)27-18-9-11-19(12-10-18)31-6-2/h1,8-13,15-16,28H,6-7,14H2,2-4H3/b22-16-,27-25?

InChI Key

AVHLVDXQHCBUPB-MTTLQMSQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC#C)OC)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC#C)OC)S2)O)C(=O)OCC

Origin of Product

United States

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